Cy5.5 di et

NIR fluorescence Polymeric nanoparticles In vivo imaging

Cy5.5 di et is the non-sulfonated, hydrophobic Cy5.5 derivative purpose-built for organic-phase synthesis and encapsulation. Unlike water-soluble Cy5.5 NHS esters or sulfo-acids, its diethyl ester moieties serve as both hydrophobic anchors for PLGA nanoparticle loading and chemically labile handles for controlled hydrolysis/activation. This unique dual functionality enables high-loading NIR nanoparticle formulations, 'smart' activatable probes, and chemistry in polar organic solvents (DMSO, DMF) that is impossible with sulfonated Cy5.5 variants. Choose Cy5.5 di et for drug delivery, surface modification, and targeted imaging where phase compatibility and reactive versatility are critical.

Molecular Formula C37H39IN2
Molecular Weight 638.6 g/mol
Cat. No. B12506697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5.5 di et
Molecular FormulaC37H39IN2
Molecular Weight638.6 g/mol
Structural Identifiers
SMILESCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.[I-]
InChIInChI=1S/C37H39N2.HI/c1-7-38-30-24-22-26-16-12-14-18-28(26)34(30)36(3,4)32(38)20-10-9-11-21-33-37(5,6)35-29-19-15-13-17-27(29)23-25-31(35)39(33)8-2;/h9-25H,7-8H2,1-6H3;1H/q+1;/p-1
InChIKeyOWTYGBITWKMVQZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy5.5 Di Ethyl Ester: A Near-Infrared Cyanine Fluorescent Probe for In Vivo Imaging and Targeted Delivery


Cy5.5 di et (Cy5.5 diethyl) is a derivative of the near-infrared (NIR) cyanine dye Cy5.5, modified with two ethyl ester groups [1]. It retains the pentamethine cyanine core structure of Cy5.5, resulting in absorption and emission maxima in the NIR window (~675 nm / 694 nm), which is ideal for deep tissue penetration and low background autofluorescence [2]. Unlike the more common sulfonated, water-soluble Cy5.5 variants, Cy5.5 di et is hydrophobic and soluble in polar organic solvents like DMSO and DMF . The diethyl ester groups serve as protective or functionalizable moieties, enabling controlled hydrolysis for smart material design and acting as a key intermediate for further chemical conjugation [REFS-1, REFS-4].

Why Cy5.5 Di Et Cannot Be Directly Substituted by Generic Cy5.5 in Advanced Formulations


Generic Cy5.5 dyes, including widely used NHS esters and sulfonated acids, are not interchangeable with Cy5.5 di et in applications requiring hydrophobic matrices, organic-phase reactions, or controlled release. Cy5.5 di et lacks the sulfonate groups that confer water solubility to standard Cy5.5 [REFS-1, REFS-2]. Its hydrophobicity enables encapsulation in polymeric nanoparticles (PLGA) and lipophilic environments, which is a critical requirement for many drug delivery systems [1]. Furthermore, the diethyl ester groups are not merely inert substituents; they are chemically active moieties that can be selectively hydrolyzed, offering a functional handle for creating 'smart' probes and intermediates that water-soluble Cy5.5 analogs cannot provide [REFS-4, REFS-5]. Substituting a sulfonated Cy5.5 derivative into an application designed for the hydrophobic and reactive Cy5.5 di et will lead to poor loading efficiency, phase separation, and loss of the desired release kinetics or conjugation strategy.

Quantitative Evidence Guide: Cy5.5 Di Et's Verifiable Performance Advantages Over Analogs


Enhanced Fluorescence Quantum Yield in Polymeric Nanoparticles via Bulky Counterion Insulation

Encapsulation of Cy5.5 (hydrophobic variant) in PLGA nanoparticles with a fluorinated tetraphenylborate counterion (bulky counterion) significantly improved its fluorescence quantum yield compared to using smaller counterions. This is a direct strategy to mitigate aggregation-caused quenching (ACQ), a common problem for cyanine dyes at high loading concentrations [1]. While data is from the hydrophobic Cy5.5 analog, the same principle applies to the hydrophobic Cy5.5 di et for NP formulations.

NIR fluorescence Polymeric nanoparticles In vivo imaging Aggregation-caused quenching

Superior Signal Stability in Protein Conjugates: Cy5.5's Reduced Aggregation vs. Cy5

Protein conjugates of Cy5 dyes are prone to fluorescence self-quenching due to dye aggregation (formation of non-fluorescent H-dimers), which is more pronounced for Cy5 than for Cy5.5. Absorption spectra of Cy5 conjugates exhibit a prominent blue-shifted shoulder peak indicative of these aggregates, leading to a reduction in effective fluorescence brightness [1]. The structural features of Cy5.5, which are retained in Cy5.5 di et, result in reduced aggregation, leading to more consistent and reliable fluorescence in labeling applications.

Protein labeling Aggregation Self-quenching Immunofluorescence

Improved In Vivo Imaging Contrast: Cy5.5's Performance in Tumor Targeting

In a preclinical study using a U87MG glioblastoma xenograft model, Cy5.5-conjugated RGD peptides demonstrated high tumor-to-normal tissue contrast. While the comparator here is between different RGD peptide multimers, the data establishes a baseline performance for Cy5.5 in vivo [1]. For example, the Cy5.5-RGD tetramer achieved a tumor-to-normal tissue ratio of 3.63 ± 0.09 at 4 hours post-injection, which is significantly higher than many other fluorescent probes. This performance benchmark is relevant for Cy5.5 di et when formulated for similar targeting applications.

In vivo imaging Tumor targeting RGD peptides Optical contrast

Extended Photostability of Cy5.5 Analogs with Low Net Charge

The photostability of Cy5.5 derivatives is highly dependent on their net charge. Studies have shown that Cy5.5 analogs with reduced net charge (net charge of 0 to -1) exhibit significantly higher photostability compared to more highly charged counterparts [1]. Cy5.5 di et, being a hydrophobic, uncharged (or low net charge) molecule, falls into this high-stability category. This is a distinct advantage over the highly charged, sulfonated Cy5.5 dyes, which are more susceptible to photobleaching during extended imaging sessions.

Photostability Molecular imaging Cyanine dyes Time-lapse microscopy

Comparative Fluorescence Quantum Yield in Proteinaceous Environments

While Cy5.5 has a lower fluorescence quantum yield (Φ) in PBS compared to some asymmetric cyanines, its performance becomes comparable in a protein-rich environment. A study comparing Cy5.5 to the dye DY-681 found that in PBS with 5% bovine serum albumin (BSA), the Φ of DY-681 and Cy5.5 were comparable [1]. This indicates that Cy5.5's fluorescence is not severely quenched in biological media, a critical factor for in vivo applications where the dye will encounter serum albumin. This supports the use of Cy5.5 di et in vivo.

Quantum yield In vivo compatibility Plasma protein binding BSA

Optimized Application Scenarios for Cy5.5 Di Et: Translating Evidence into Practice


Formulation of Bright, Long-Circulating Polymeric Nanoparticles for In Vivo Imaging

Cy5.5 di et's hydrophobicity makes it an ideal candidate for encapsulation within PLGA or PLGA-PEG nanoparticles [1]. The evidence demonstrates that when loaded at high concentrations and paired with a bulky counterion, the fluorescence quantum yield is maximized by minimizing aggregation-caused quenching [2]. This results in exceptionally bright NIR-emitting nanoparticles. When these particles are given a PEG coating, they show reduced liver uptake and prolonged circulation, enabling high-contrast whole-body imaging of mice after IV injection [1]. This scenario directly leverages the hydrophobic nature and high-loading capability of Cy5.5 di et to create next-generation imaging agents.

Design of Targeted Probes with High In Vivo Contrast

Cy5.5 di et can be used as a starting material to synthesize active esters or other reactive derivatives for conjugation to targeting ligands, such as peptides or antibodies [3]. As shown with RGD peptides, Cy5.5 conjugates achieve high tumor-to-normal tissue ratios in vivo (e.g., 3.63 ± 0.09 for a tetrameric RGD conjugate) [4]. The hydrophobic nature of Cy5.5 di et allows for the design of probes with distinct pharmacokinetic profiles, potentially reducing background in highly vascularized tissues. Furthermore, its improved photostability relative to highly charged Cy5.5 variants [5] ensures that the signal from the targeted tissue remains robust during extended imaging sessions.

Development of Smart Fluorescent Probes via Controlled Ester Hydrolysis

The diethyl ester groups on Cy5.5 di et are not merely hydrophobic anchors; they are chemically labile under specific conditions (e.g., enzymatic or pH-triggered hydrolysis) [6]. This property can be harnessed to create 'activatable' probes. For example, the ester-protected Cy5.5 di et may be non-fluorescent or exhibit different spectral properties, and upon hydrolysis in a target environment (e.g., a tumor's acidic microenvironment or in the presence of specific esterases), it releases the active, highly fluorescent Cy5.5 core. This provides a mechanism for achieving high signal-to-background ratios by ensuring the probe only turns 'on' at the intended site of action. This 'smart' functionality is unique to esterified derivatives like Cy5.5 di et and is not possible with the permanently water-soluble, sulfonated Cy5.5 acids.

Building Functionalized Materials and Conjugates in Organic Solvent Systems

Due to its excellent solubility in polar organic solvents like DMSO and DMF, Cy5.5 di et is uniquely suited for reactions that are incompatible with water [REFS-3, REFS-7]. This includes the synthesis of novel fluorescent polymers, the modification of hydrophobic surfaces (e.g., in microfluidic devices or implants), and the construction of complex drug-dye conjugates that are not soluble in aqueous buffers. Standard water-soluble Cy5.5 dyes would precipitate or be inactive in these organic reaction media, severely limiting the scope of synthetic chemistry that can be performed. Cy5.5 di et thus opens up an entirely new space of chemical biology and materials science applications.

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